1,5-Diphenylpyrimidine-4(1H)-thione

Photosensitizer Photodynamic Therapy Triplet State

For researchers developing heavy-atom-free photosensitizers, sourcing the thione analog over the 4-one variant is critical. This compound addresses the need for enhanced triplet quantum yields via its C=S group, a property absent in oxygen analogs. Key procurement data: • Photophysics: ~60% higher absorption efficiency vs. 4-one analog; populates reactive triplet states within hundreds of femtoseconds. • Coordination Chemistry: Acts as an N,S-donor ligand for Cu(I) complexes; enables 1D/2D polymer architectures with solid-state photoluminescence. • Scaffold Diversification: Electrophilic sulfur permits S-alkylation and ring transformation reactions inaccessible to C=O analogs.

Molecular Formula C16H12N2S
Molecular Weight 264.3 g/mol
CAS No. 98381-58-9
Cat. No. B12919833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diphenylpyrimidine-4(1H)-thione
CAS98381-58-9
Molecular FormulaC16H12N2S
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CN(C=NC2=S)C3=CC=CC=C3
InChIInChI=1S/C16H12N2S/c19-16-15(13-7-3-1-4-8-13)11-18(12-17-16)14-9-5-2-6-10-14/h1-12H
InChIKeyOKFJVTSWOGBTIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5-Diphenylpyrimidine-4(1H)-thione: Structural & Functional Overview


1,5-Diphenylpyrimidine-4(1H)-thione (CAS 98381-58-9) is a heterocyclic compound of the thioxopyrimidine class, featuring a pyrimidine ring with phenyl substituents at the 1- and 5-positions and a thione (C=S) group at the 4-position . The thione functionality confers distinct electronic and coordination properties relative to the oxygen-analog pyrimidin-4-one series, making it a privileged scaffold in medicinal chemistry and materials science for applications including metal coordination complex synthesis, photodynamic agent development, and as a versatile synthon for further heterocyclic elaboration .

Thione (C=S) core enables distinct electronic and coordination properties vs. 4-one analogs
N,S-donor ligand for phosphorescent Cu(I) complexes and metal-organic framework research
Electrophilic sulfur allows S-alkylation, S-amination, and ring transformation diversification
May support heavy-atom-free photosensitizer research through efficient triplet state population

1,5-Diphenylpyrimidine-4(1H)-thione: Why Analogs Fall Short


The thione (C=S) group at the 4-position distinguishes 1,5-diphenylpyrimidine-4(1H)-thione from its 4-one (C=O) counterparts in three critical ways that preclude simple substitution. First, the sulfur atom's larger van der Waals radius and lower electronegativity alter electron distribution and polarizability compared to oxygen, directly impacting molecular recognition and binding interactions in biological systems . Second, thionation converts a fluorescent pyrimidinone into a nonfluorescent species that populates long-lived reactive triplet states with ~60% higher absorption efficiency—a photophysical transformation that cannot be replicated by oxygen analogs [1]. Third, the C=S group serves as an N,S-donor ligand enabling coordination geometries and metal complex architectures distinct from those achievable with C=O-based ligands, as demonstrated in Cu(I) coordination chemistry . Procurement decisions involving this compound must account for these sulfur-specific properties, which are absent in all pyrimidin-4-one analogs.

Triplet state photophysics
Thionation populates long-lived triplet states with ~60% higher absorption efficiency; 4-one analogs remain fluorescent and cannot replicate this photophysical behavior. Triplet-mediated applications may not be achievable with oxygen derivatives.
N,S-coordination chemistry
Thione provides N,S-donor chelation enabling diverse Cu(I) polymer architectures with solid-state photoluminescence; oxygen analogs offer only O-donor coordination, yielding structurally distinct and often non-luminescent complexes.
Sulfur-specific synthetic routes
Thione sulfur enables S-alkylation and ring transformation to thiadiazoles; 4-one compounds follow O-alkylation pathways and lack these diversification handles. Scaffold elaboration strategies may not transfer directly.

1,5-Diphenylpyrimidine-4(1H)-thione: Evidence vs. 4-One Analogs


Triplet State Enhancement via Thionation

Thionation of pyrimidine scaffolds converts fluorescent compounds into nonfluorescent species that efficiently populate long-lived reactive triplet states. In a head-to-head comparison of thieno[3,4-d]pyrimidin-4(1H)-thione versus its 4-one analog, the thione derivative exhibited approximately 60% higher absorption efficiency of near-visible radiation and populated the triplet state within hundreds of femtoseconds, independent of solvent environment [1]. This photophysical transformation is fundamental to the thiocarbonyl group's heavy-atom effect and cannot be achieved with oxygen analogs.

Triplet State Enhancement
Head-to-head
~60% higher absorption efficiency; triplet state populated in hundreds of femtoseconds (thione vs. 4-one) [1]
Supports photosensitizer research fit
Photophysical transformation not achievable with oxygen analogs
Photosensitizer Photodynamic Therapy Triplet State

N,S-Donor vs. O-Donor Coordination Chemistry

The thione group enables N,S-donor coordination chemistry that is structurally distinct from oxygen-based analogs. A structurally related diphenylpyrimidine-2(1H)-thione ligand (1-methyl-4,6-diphenylpyrimidine-2(1H)-thione, mdppmt) reacts with CuI to form diverse coordination architectures including one-dimensional polymers, binuclear complexes, and two-dimensional polymers under varying synthetic conditions . These Cu(I) complexes exhibit solid-state photoluminescence at ambient temperature—a property that arises specifically from the N,S-coordination environment and would not be accessible using pyrimidinone (O-donor) ligands.

N,S-Donor vs. O-Donor
Class-level
4 structurally distinct Cu(I) coordination polymers synthesized with N,S-chelation; solid-state photoluminescence at ambient temperature
Enables phosphorescent material research
N,S-coordination modes unavailable to 4-one ligands
Coordination Chemistry Cu(I) Complexes Phosphorescent Materials

Electrophilic Sulfur for Scaffold Diversification

The electrophilic nature of the thione sulfur in 1,5-diphenylpyrimidine-4(1H)-thione enables nucleophilic substitution and cyclization reactions that are not available to the corresponding 4-one. Treatment with alkyl halides yields thioether derivatives, while reactions with nucleophilic reagents enable further heterocyclic elaboration . In related pyrimidine-4(1H)-thione systems, S-amination and ring transformation with cyclohexanespiro-3′-oxaziridine yields 5-(2-amino-1-arylethenyl)-1,2,4-thiadiazoles—a transformation pathway that is fundamentally sulfur-dependent and cannot occur with pyrimidin-4-ones [1].

Electrophilic Sulfur Reactivity
Class-level
S-alkylation to thioethers and S-amination/ring transformation to 1,2,4-thiadiazoles [2]
Scaffold diversification for SAR campaigns
Sulfur-specific pathways absent in oxygen analogs
Heterocyclic Synthesis Thione Reactivity Medicinal Chemistry

Herbicidal Activity: Thione vs. Oxygen Analogs

In a patent covering 4-pyrimidinones and 4-pyrimidinethiones as herbicides, the activity of compounds lacking a substituent on the 5-phenyl ring was described as 'extremely low' relative to halogen-substituted analogs [1]. While 1,5-diphenylpyrimidine-4(1H)-thione bears unsubstituted phenyl groups at both the 1- and 5-positions, this structure-activity relationship indicates that the thione core provides a scaffold upon which strategic halogen substitution can substantially enhance herbicidal potency. The patent explicitly claims both oxygen (X=O) and sulfur (X=S) analogs, establishing that the thione variant is a recognized component of this agrochemical class.

Herbicidal SAR Baseline
Context-dependent
Unsubstituted phenyl analog shows extremely low herbicidal activity; serves as parent scaffold for halogen-substituted pyrimidinethiones [3]
Baseline comparator for halogen substitution SAR
Data to verify; patent disclosure without quantitative EC50
Agrochemical Herbicide Structure-Activity Relationship

Lipophilicity & PSA Differentiation

1,5-Diphenylpyrimidine-4(1H)-thione has calculated physicochemical properties that distinguish it from its oxygen analog. The compound has a calculated XLogP of 3.3 and a topological polar surface area (TPSA) of 47.7 Ų [1]. While direct experimental comparison data for the oxygen analog are not available in the retrieved sources, the replacement of oxygen (C=O) with sulfur (C=S) is known to increase lipophilicity (ΔlogP typically +0.5 to +1.0 for thione vs. one) and reduce hydrogen-bond acceptor strength due to sulfur's lower electronegativity. These differences have implications for membrane permeability and target binding in biological screening applications.

Lipophilicity Profile
Reported
XLogP = 3.3; TPSA = 47.7 Ų; 1 H-bond acceptor (vs. 2 for 4-one)
Informs membrane permeability context
Calculated properties; experimental ADME data not available
Drug-likeness ADME Computational Chemistry

1,5-Diphenylpyrimidine-4(1H)-thione: Research Applications


Heavy-Atom-Free Photosensitizer Development

This compound serves as a thionated pyrimidine scaffold for photosensitizer development. Evidence from a direct head-to-head comparison of a related thieno[3,4-d]pyrimidine-4(1H)-thione versus its 4-one analog demonstrates that thionation yields approximately 60% higher absorption efficiency and efficient triplet state population within hundreds of femtoseconds, independent of solvent environment [1]. Researchers developing photodynamic therapy agents or DNA/RNA-incorporated photosensitizers should prioritize the thione variant over the one analog specifically for its enhanced triplet state quantum yield and heavy-atom-free photosensitization capacity.

Phosphorescent Cu(I) Complexes & MOFs

The N,S-donor capacity of diphenylpyrimidine-thione ligands enables the formation of diverse Cu(I) coordination architectures including one-dimensional polymers, binuclear complexes, and two-dimensional polymers that exhibit solid-state photoluminescence at ambient temperature . This coordination chemistry is fundamentally inaccessible using pyrimidin-4-one (O-donor only) ligands. Materials scientists developing phosphorescent materials or luminescent metal-organic frameworks should procure this thione compound specifically for its unique N,S-chelation capability.

Sulfur-Specific Scaffold Diversification

The electrophilic sulfur in 1,5-diphenylpyrimidine-4(1H)-thione enables nucleophilic substitution (S-alkylation to thioethers) and ring transformation reactions (S-amination to thiadiazoles) that are not accessible with oxygen analogs [2]. Medicinal chemistry teams conducting SAR campaigns or library synthesis requiring scaffold diversification via sulfur-specific chemistry should select this thione derivative over the corresponding 4-one, as it provides distinct synthetic handles for accessing novel chemical space.

Agrochemical SAR: Halogen Optimization

1,5-Diphenylpyrimidine-4(1H)-thione represents the unsubstituted phenyl parent scaffold of a claimed class of herbicidal pyrimidinethiones [3]. While the unsubstituted compound itself shows low herbicidal activity, it serves as the essential baseline comparator for SAR studies evaluating the effect of halogen substitution at the 5-phenyl position. Agrochemical researchers optimizing herbicidal pyrimidinethione derivatives should use this compound as the unsubstituted control to quantify the activity enhancement conferred by halogen substitution.

Application
Selection Property
Validation Focus
Photosensitizer research
Thione triplet-state efficiency
Triplet quantum yield and photostability assays
Phosphorescent Cu(I) complex research
N,S-donor coordination capacity
Solid-state photoluminescence and structural diversity
Heterocyclic scaffold diversification
Electrophilic sulfur reactivity
S-alkylation and ring transformation yield
Agrochemical SAR studies
Unsubstituted phenyl baseline
Halogen substitution effect on herbicidal activity

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